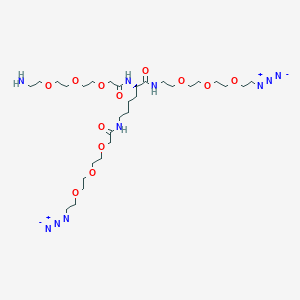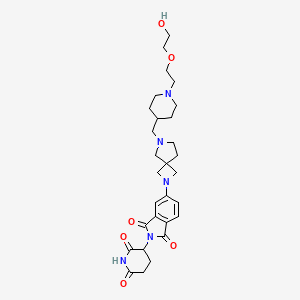
Liproxstatin-1-13C6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Liproxstatin-1-13C6 is a labeled version of Liproxstatin-1, a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound is used primarily in scientific research to study the mechanisms of ferroptosis and its implications in various diseases .
准备方法
Synthetic Routes and Reaction Conditions
Liproxstatin-1-13C6 is synthesized by incorporating stable carbon-13 isotopes into the Liproxstatin-1 molecule. The synthesis involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may require access to specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process typically includes the use of high-purity reagents, precise temperature control, and advanced purification techniques .
化学反应分析
Types of Reactions
Liproxstatin-1-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Liproxstatin-1-13C6 has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death.
Biology: Investigated for its potential to protect cells from ferroptosis-induced damage in various biological systems.
Medicine: Explored as a therapeutic agent for diseases associated with ferroptosis, such as neurodegenerative diseases, cancer, and ischemia-reperfusion injury.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting ferroptosis
作用机制
Liproxstatin-1-13C6 exerts its effects by inhibiting ferroptosis through the suppression of lipid peroxidation. It targets key enzymes and pathways involved in the ferroptotic process, such as glutathione peroxidase 4 (GPX4) and iron metabolism. By preventing the accumulation of lipid peroxides, this compound protects cells from ferroptotic cell death .
相似化合物的比较
Similar Compounds
Ferrostatin-1: Another potent inhibitor of ferroptosis, similar in function to Liproxstatin-1.
Deferiprone: An iron chelator that also inhibits ferroptosis but through a different mechanism.
Vitamin E (α-Tocopherol): A natural antioxidant that can inhibit lipid peroxidation and ferroptosis.
Uniqueness
Liproxstatin-1-13C6 is unique due to its labeled carbon-13 isotopes, which allow for precise tracking and analysis in scientific studies. This labeling provides a significant advantage in research applications, enabling detailed investigations into the mechanisms of ferroptosis and the compound’s effects .
属性
分子式 |
C19H21ClN4 |
|---|---|
分子量 |
346.80 g/mol |
IUPAC 名称 |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |
InChI |
InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23)/i1+1,2+1,6+1,7+1,16+1,17+1 |
InChI 键 |
YAFQFNOUYXZVPZ-GDUNJFTCSA-N |
手性 SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)N[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]4N2 |
规范 SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


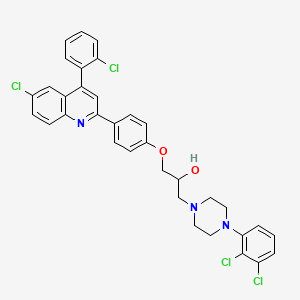
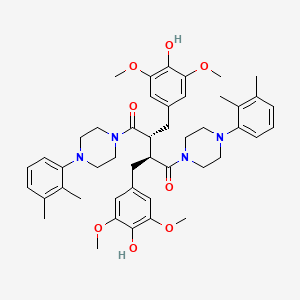
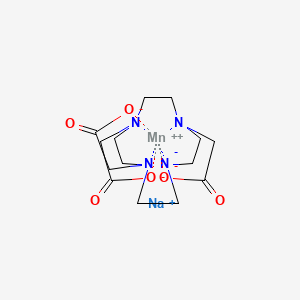
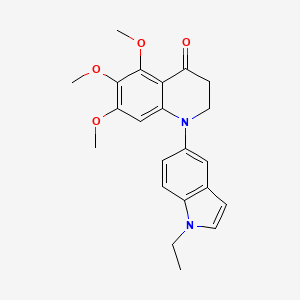
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)

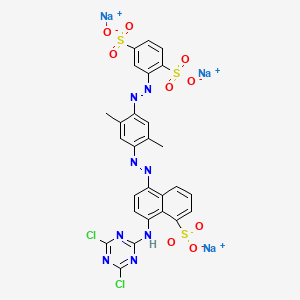
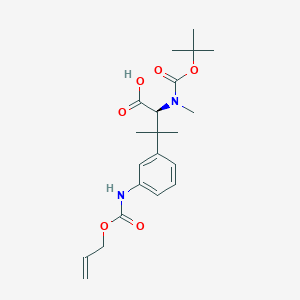

![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
